![molecular formula C10H9N5O B14502871 (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes two pyrazine rings and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine typically involves the condensation of 1,2-di(pyrazin-2-yl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product. The reaction can be represented as follows:
1,2-di(pyrazin-2-yl)ethanone+hydroxylamine hydrochloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazine rings, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Production of amines or hydroxylamines.
Substitution: Introduction of various functional groups onto the pyrazine rings.
Scientific Research Applications
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine: Unique due to its specific structure and functional groups.
Other Hydroxylamines: Compounds with similar hydroxylamine groups but different substituents.
Pyrazine Derivatives: Compounds containing pyrazine rings with various functional groups.
Uniqueness: this compound is unique due to its combination of two pyrazine rings and a hydroxylamine group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C10H9N5O |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N5O/c16-15-9(10-7-12-2-4-14-10)5-8-6-11-1-3-13-8/h1-4,6-7,16H,5H2/b15-9- |
InChI Key |
DBSJRCFHMWXRKN-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CN=C(C=N1)C/C(=N/O)/C2=NC=CN=C2 |
Canonical SMILES |
C1=CN=C(C=N1)CC(=NO)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


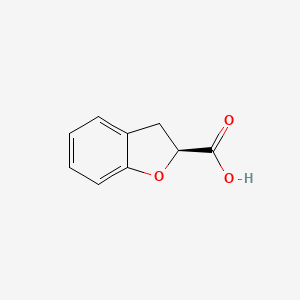
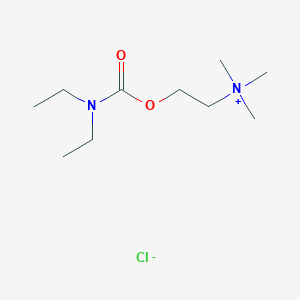
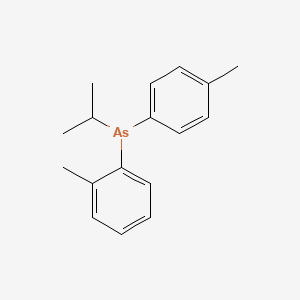

![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
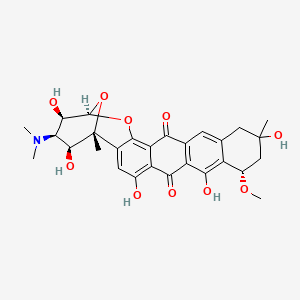


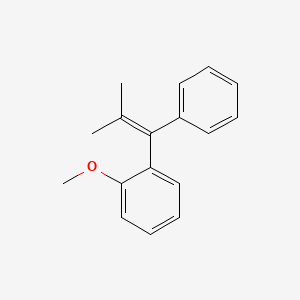
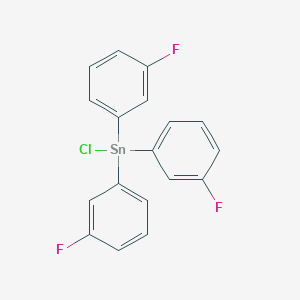

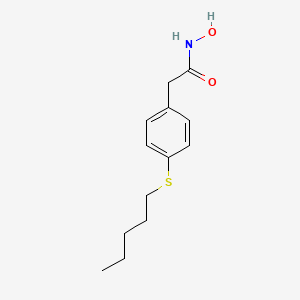

![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)
